3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Overview
Description
3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopropyl group and a 4-methylphenylmethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole typically involves the reaction of cyclopropyl hydrazine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nitrogen attacks the benzyl chloride, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole compounds depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 3-Cyclopropyl-N’-(1-(4-methylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and 4-methylphenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole (CAS No. 956370-99-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a cyclopropyl group and a para-methylphenyl moiety attached to a pyrazole ring. This unique configuration may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 202.26 g/mol |
Chemical Formula | C12H14N2 |
CAS Number | 956370-99-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The pyrazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a study by Rahimizadeh et al., several pyrazole derivatives were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 25 µM to 100 µM against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
Research Findings:
A study highlighted that certain pyrazole derivatives demonstrated IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating moderate efficacy . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Pyrazoles have been recognized for their anti-inflammatory properties as well. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
Example:
In a pharmacological evaluation, compounds containing the pyrazole scaffold were found to inhibit COX-2 activity significantly, suggesting potential use in treating inflammatory diseases .
Summary of Biological Activities
Properties
IUPAC Name |
3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-2-4-12(5-3-11)10-16-9-8-14(15-16)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUNHBAUBTSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322468 | |
Record name | 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956370-99-3 | |
Record name | 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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